molecular formula C15H14O4 B1220668 Hibiscoquinone A CAS No. 74635-96-4

Hibiscoquinone A

Katalognummer: B1220668
CAS-Nummer: 74635-96-4
Molekulargewicht: 258.27 g/mol
InChI-Schlüssel: RYRSAPYRKZIJNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Hibiscoquinone A is a naphthoquinone derivative isolated primarily from Hibiscus species, such as Hibiscus rosa-sinensis and related plants . Its chemical structure is defined as 2-hydroxy-6-methyl-7,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde (CAS: 4241-12-7; InChIKey: OEKMRMSCUYJJHJ-UHFFFAOYSA-N) . This compound features a naphthalene core substituted with hydroxyl, methyl, dioxo, and isopropyl groups, conferring unique redox and bioactivity properties. Its presence in plant extracts correlates with enhanced metabolite profiles, suggesting a role in pharmacological synergism .

Eigenschaften

CAS-Nummer

74635-96-4

Molekularformel

C15H14O4

Molekulargewicht

258.27 g/mol

IUPAC-Name

2-hydroxy-6-methyl-7,8-dioxo-4-propan-2-ylnaphthalene-1-carbaldehyde

InChI

InChI=1S/C15H14O4/c1-7(2)9-5-12(17)11(6-16)13-10(9)4-8(3)14(18)15(13)19/h4-7,17H,1-3H3

InChI-Schlüssel

RYRSAPYRKZIJNE-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=O)C1=O

Kanonische SMILES

CC1=CC2=C(C(=C(C=C2C(C)C)O)C=O)C(=O)C1=O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Hibiscoquinone A belongs to the quinone family, sharing structural motifs with other natural and synthetic quinones. Below is a comparative analysis:

Hibiscoquinone C
  • Structure: Hibiscoquinone C, also isolated from Hibiscus species, differs in substituent positions and oxidation states. While Hibiscoquinone A has a 7,8-dioxo group, Hibiscoquinone C may feature alternative oxygenation patterns (exact structure unspecified in available data) .
  • Bioactivity: Both compounds are implicated in antioxidant and cytotoxic activities, but direct comparative studies are lacking. Hibiscoquinone A’s antineoplastic activity in ovarian cancer models is better documented .
Emodin (1,3,8-Trihydroxy-6-methylanthraquinone)
  • Structure: Emodin, an anthraquinone, shares a methyl-substituted aromatic core but differs in the anthracene backbone (vs. naphthalene in Hibiscoquinone A) and hydroxylation pattern .
  • Bioactivity: Both compounds exhibit antineoplastic effects, but emodin’s mechanism involves topoisomerase II inhibition and apoptosis induction, whereas Hibiscoquinone A’s mode of action remains unelucidated .
Lapachol
  • Structure: A 2-hydroxy-1,4-naphthoquinone with a prenyl side chain. Hibiscoquinone A’s isopropyl and aldehyde groups distinguish it .
  • Bioactivity: Lapachol is a well-studied antimalarial and anticancer agent but was discontinued due to toxicity. Hibiscoquinone A’s safety profile is less characterized, though its natural abundance suggests lower cytotoxicity .

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Reported Bioactivities
Hibiscoquinone A Naphthalene 2-OH, 6-CH₃, 7,8-dioxo, 4-isopropyl Antineoplastic, DPP-IV inhibition
Hibiscoquinone C Naphthalene* Unspecified oxygenation Antioxidant, cytotoxic (inferred)
Emodin Anthracene 1,3,8-OH, 6-CH₃ Anticancer, anti-inflammatory
Lapachol Naphthalene 2-OH, 1,4-quinone, prenyl side chain Antimalarial, discontinued anticancer

Comparison with Functionally Similar Compounds

Hibiscoquinone A’s biological activities overlap with flavonoids and enzyme inhibitors:

Quercetin
  • Structure: A flavonol with a 3-hydroxyflavone backbone. No quinone moiety, unlike Hibiscoquinone A .
  • Bioactivity: Both inhibit DPP-IV, but quercetin’s broader effects (anti-inflammatory, antiviral) are better studied. Hibiscoquinone A may offer specificity due to its quinone redox activity .
Doxorubicin
  • Structure: An anthracycline antibiotic with a tetracyclic aglycone. Structurally distinct from Hibiscoquinone A but shares quinone-related redox cycling .
  • Bioactivity: Doxorubicin’s antineoplastic action involves DNA intercalation and free radical generation. Hibiscoquinone A’s mechanism is undefined but may involve mitochondrial disruption .

Table 2: Functional Comparison with Non-Quinones

Compound Class Key Mechanism Advantages/Disadvantages
Hibiscoquinone A Naphthoquinone Redox cycling, enzyme inhibition Natural source, lower toxicity (inferred)
Quercetin Flavonol DPP-IV inhibition, antioxidant Broad activity, poor bioavailability
Doxorubicin Anthracycline DNA intercalation, free radical generation High efficacy, cardiotoxicity

Q & A

Q. What methodological approaches are recommended for isolating Hibiscoquinone A from natural sources?

To isolate Hibiscoquinone A, researchers typically employ solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as high-performance liquid chromatography (HPLC) or column chromatography. Critical parameters include solvent polarity, temperature, and flow rate optimization to preserve compound integrity. For reproducibility, detailed protocols must specify solvent-to-material ratios, purification steps, and validation via thin-layer chromatography (TLC) .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing Hibiscoquinone A’s structural properties?

Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments) and mass spectrometry (MS) are indispensable for elucidating Hibiscoquinone A’s molecular structure. Infrared (IR) spectroscopy can confirm functional groups, while HPLC with UV-Vis detection ensures purity. Researchers should report solvent systems, instrumentation settings (e.g., NMR frequency), and reference standards to enable cross-validation .

Q. How should researchers design initial bioactivity assays to evaluate Hibiscoquinone A’s pharmacological potential?

Initial assays should include dose-response studies using relevant cell lines (e.g., cancer, microbial) and in vitro enzymatic inhibition assays (e.g., kinase or protease targets). Controls must account for solvent effects, and IC₅₀/EC₅₀ values should be calculated using nonlinear regression models. Replication across three independent experiments minimizes variability, with data presented as mean ± standard deviation .

Advanced Research Questions

Q. What strategies resolve contradictory bioactivity data for Hibiscoquinone A across studies?

Contradictions often arise from differences in experimental conditions (e.g., cell line specificity, compound concentration ranges). Researchers should conduct meta-analyses to identify confounding variables and validate findings using orthogonal assays (e.g., gene expression profiling alongside cell viability tests). Statistical tools like ANOVA or Bayesian inference can quantify variability and isolate significant effects .

Q. How can in silico modeling complement experimental data to study Hibiscoquinone A’s mechanism of action?

Molecular docking and molecular dynamics simulations can predict Hibiscoquinone A’s binding affinity to target proteins (e.g., Bcl-2 in apoptosis). Researchers must validate predictions with mutagenesis studies or surface plasmon resonance (SPR) assays. Cross-referencing with databases like PubChem ensures alignment between computational and experimental pharmacokinetic properties (e.g., LogP, bioavailability) .

Q. What methodological considerations are critical when investigating Hibiscoquinone A’s synergistic effects with other compounds?

Synergy studies require rigorous experimental designs, such as checkerboard assays or combination index (CI) calculations using the Chou-Talalay method. Researchers should standardize compound ratios, exposure times, and control for additive or antagonistic effects. Transcriptomic or metabolomic profiling post-treatment can reveal mechanistic interactions, supported by pathway enrichment analysis .

Q. How can researchers optimize Hibiscoquinone A’s synthetic pathways for scalability in academic settings?

Semi-synthesis from natural precursors (e.g., hibiscus derivatives) may improve yield. Key steps include protecting group strategies and catalytic optimization (e.g., palladium-mediated coupling). Reaction monitoring via LC-MS and X-ray crystallography for intermediate characterization ensures fidelity. Green chemistry principles (e.g., solvent recycling) should align with reproducibility goals .

Data Analysis and Reproducibility

Q. What statistical frameworks are suitable for analyzing dose-dependent responses in Hibiscoquinone A studies?

Non-linear regression models (e.g., four-parameter logistic curves) are standard for dose-response analysis. Bayesian hierarchical models account for inter-experiment variability, while bootstrapping estimates confidence intervals. Open-source tools like R/Bioconductor or GraphPad Prism facilitate transparency, with raw data archived in repositories like Zenodo .

Q. How should researchers address batch-to-batch variability in Hibiscoquinone A isolation?

Implement quality control (QC) protocols, including NMR and HPLC-UV batch profiling. Principal component analysis (PCA) of QC data identifies outlier batches. Standard operating procedures (SOPs) must document deviations, and stability studies (e.g., accelerated degradation under heat/light) ensure compound integrity .

Future Directions

Q. What gaps exist in current methodologies for studying Hibiscoquinone A’s ecological roles?

Few studies integrate ethnobotanical data with metabolomic profiling to link traditional uses to bioactivity. Fieldwork should employ GPS mapping of source plants and climate-controlled cultivation to assess environmental impacts on compound yield. Collaborative frameworks with Indigenous knowledge holders ensure ethical research practices .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hibiscoquinone A
Reactant of Route 2
Hibiscoquinone A

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